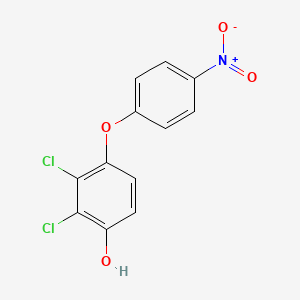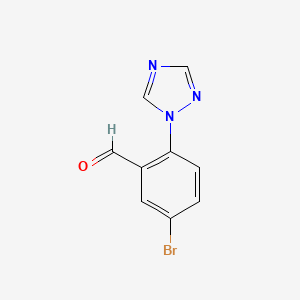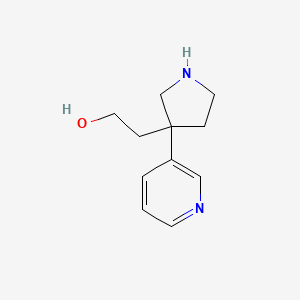
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol
描述
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is a heterocyclic organic compound that features a pyrrolidine ring substituted with a pyridine ring and a hydroxyethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated rings.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry
Catalysis: Compounds like 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol can act as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to their ability to bind to active sites.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidates for drug development due to their structural features.
Therapeutic Agents: Could be explored for therapeutic applications in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
作用机制
The mechanism of action of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol would depend on its specific application. Generally, it could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to receptors and altering signal transduction pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
相似化合物的比较
Similar Compounds
3-(Pyrid-3-yl)pyrrolidine: Lacks the hydroxyethyl group.
3-(2-Hydroxyethyl)pyrrolidine: Lacks the pyridine ring.
3-(Pyrid-3-yl)-3-(2-methoxyethyl)pyrrolidine: Has a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is unique due to the presence of both the pyridine ring and the hydroxyethyl group, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2 |
InChI 键 |
LEILLYZQHNCGHP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CCO)C2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
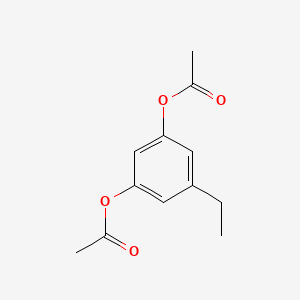

![[2-(2-Chloro-ethoxy)-phenyl]-acetic acid ethyl ester](/img/structure/B8331096.png)
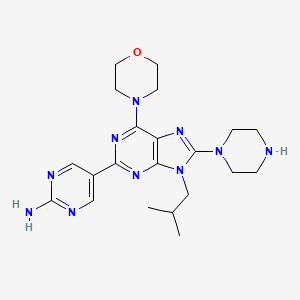

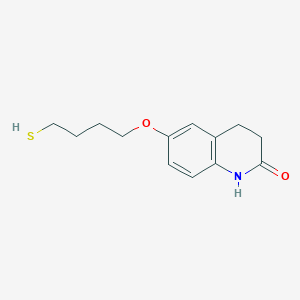
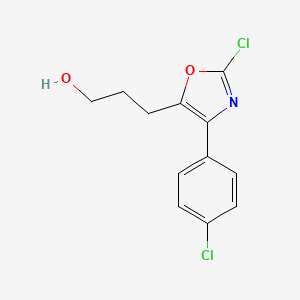
![[2-(3-Methoxy-propyl)-phenyl]-methanol](/img/structure/B8331160.png)
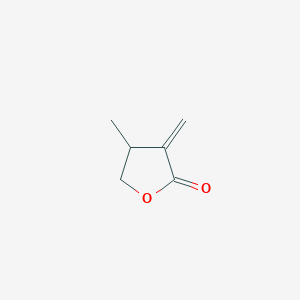
![2-Chloro-1-(4-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B8331177.png)

